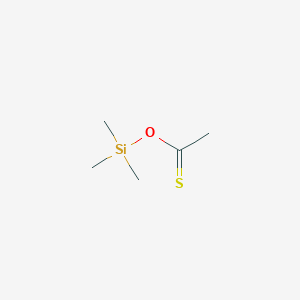
(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione is a complex organic compound with a unique structure. It belongs to the class of naphthoquinones, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione typically involves several steps. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate is then subjected to various functional group transformations to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the quinone to a hydroquinone.
Substitution: Various substituents can be introduced at different positions on the naphthoquinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinones, while reduction may produce hydroquinones.
Scientific Research Applications
(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a valuable compound for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It can act as an electron acceptor in redox reactions, influencing cellular redox states and signaling pathways. Its quinone structure allows it to participate in electron transfer reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets (4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione apart from similar compounds is its specific methoxy and dimethyl substitutions, which confer unique chemical and biological properties. These substitutions can influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.
Properties
CAS No. |
6630-44-0 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(4aR,8aS)-2-methoxy-6,8a-dimethyl-5,8-dihydro-4aH-naphthalene-1,4-dione |
InChI |
InChI=1S/C13H16O3/c1-8-4-5-13(2)9(6-8)10(14)7-11(16-3)12(13)15/h4,7,9H,5-6H2,1-3H3/t9-,13-/m0/s1 |
InChI Key |
WPVWCISWXIIUIV-ZANVPECISA-N |
Isomeric SMILES |
CC1=CC[C@]2([C@@H](C1)C(=O)C=C(C2=O)OC)C |
Canonical SMILES |
CC1=CCC2(C(C1)C(=O)C=C(C2=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



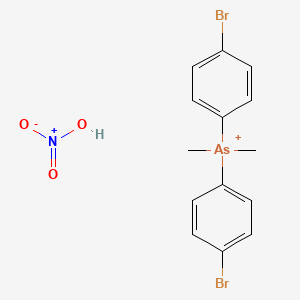

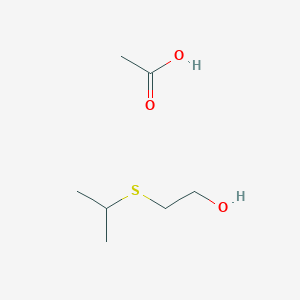
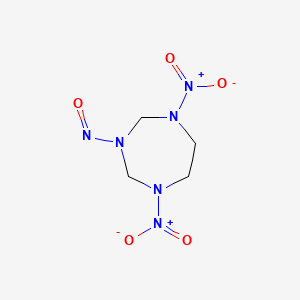

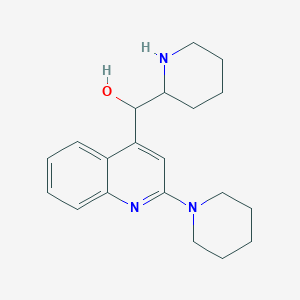

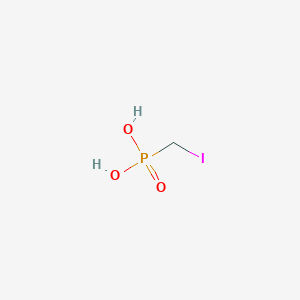


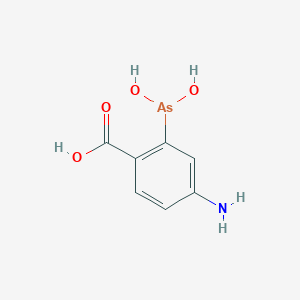
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
